1-{7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
Overview
Description
1-{7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is a useful research compound. Its molecular formula is C12H15N5O and its molecular weight is 245.28 g/mol. The purity is usually 95%.
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Biological Activity
1-{7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone, a compound with the CAS number 1306753-60-5, belongs to the class of triazolo-pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in antiviral and antibacterial contexts. The following sections will detail its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C₁₂H₁₅N₅O
- Molecular Weight : 245.28 g/mol
- CAS Number : 1306753-60-5
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The exact synthetic route can vary based on the desired purity and yield.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to triazolo-pyrimidines. For instance, research indicates that derivatives of this compound demonstrate significant activity against influenza viruses. In a study involving molecular docking and biological assays, it was found that related triazole compounds exhibited IC50 values in the low micromolar range against H1N1 influenza virus strains .
Compound | Virus Type | IC50 (µM) | Study Reference |
---|---|---|---|
G07 | Influenza A | 0.23 ± 0.15 | |
Triazole Derivative | Influenza A | 22.94 |
Antibacterial Activity
The antibacterial properties of triazolo-pyrimidines have also been investigated. Compounds with similar structural motifs have shown efficacy against various Gram-positive and Gram-negative bacteria. For example, one study reported that triazolo-pyrimidine derivatives had minimum inhibitory concentration (MIC) values ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Compound | Bacterial Strain | MIC (µg/mL) | Study Reference |
---|---|---|---|
Triazolo Derivative | S. aureus | 0.125 - 8 | |
Triazolo Derivative | E. coli | 0.125 - 8 |
The biological activity of this compound is attributed to its ability to interfere with viral replication and bacterial growth mechanisms. Molecular docking studies suggest that these compounds can bind effectively to viral RNA polymerases and bacterial enzymes like DNA gyrase, inhibiting their function .
Case Studies
- Influenza Virus Study : A study published in June 2022 demonstrated that a derivative of this compound exhibited potent antiviral activity against H1N1 influenza virus with an IC50 value significantly lower than many existing antiviral agents .
- Antibacterial Efficacy : Another investigation into the antibacterial properties revealed that several triazolo-pyrimidine derivatives showed remarkable effectiveness against drug-resistant strains of bacteria, indicating their potential as new therapeutic agents in combating antibiotic resistance .
Properties
IUPAC Name |
1-[7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-8(18)10-7-13-12-14-9(2)15-17(12)11(10)5-6-16(3)4/h5-7H,1-4H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBQGUOTKMMZNZ-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=N1)C(=O)C)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C(=C(C=NC2=N1)C(=O)C)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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